alpha-solanine discovery and historical background
alpha-solanine discovery and historical background
An In-depth Technical Guide to the Discovery and Historical Background of α-Solanine
Introduction
α-Solanine is a naturally occurring glycoalkaloid found in plants of the Solanaceae family, which includes species such as the potato (Solanum tuberosum), tomato (Solanum lycopersicum), and eggplant (Solanum melongena). It is part of the plant's natural defense mechanism against pests and pathogens.[1] While present in low levels in commercially grown produce, its concentration can increase significantly in response to stress, such as light exposure or physical damage, leading to potential toxicity in humans and animals. This guide provides a comprehensive overview of the discovery, historical context, and key experimental data related to α-solanine.
Discovery and Historical Background
The history of α-solanine is intrinsically linked to the broader study of alkaloids. The parent compound, solanine, was first isolated in 1820 from the berries of the European black nightshade (Solanum nigrum), from which it derives its name.[1] For over a century, "solanine" was used as a general term for the glycoalkaloids found in potatoes. However, in 1954, it was demonstrated that what was referred to as solanine was, in fact, a mixture of structurally related compounds. The two most abundant of these in potatoes are α-solanine and α-chaconine.
Historically, there have been numerous documented cases of solanine poisoning in humans, often occurring during times of food scarcity when improperly stored or greened potatoes were consumed.[2][3] These incidents have provided valuable, albeit unfortunate, data on the toxic levels of glycoalkaloids in humans.
Quantitative Data
The toxicity of α-solanine has been quantified through animal studies and analysis of historical poisoning events. The following tables summarize key quantitative data.
Table 1: Acute Toxicity of α-Solanine in Animal Models
| Species | Route of Administration | LD50 (mg/kg body weight) | Reference |
| Rat | Oral | 590 | [4][5] |
| Rat | Intraperitoneal (i.p.) | 67 - 75 | [4][6] |
| Mouse | Intraperitoneal (i.p.) | 30 - 42 | [4][6] |
| Rabbit | Intraperitoneal (i.p.) | < 20 | [4] |
| Rhesus Monkey | Intraperitoneal (i.p.) | < 40 | [4] |
| Syrian Golden Hamster | Oral (lethal within 4-5 days) | > 75 | [7][8] |
LD50: The dose required to be lethal to 50% of the tested population.
Table 2: Historical Cases of Human Solanine Poisoning and Estimated Toxic Doses
| Year | Location | Details | Concentration in Potatoes (mg/g) | Estimated Human Toxic Dose (mg/kg body weight) | Reference |
| 1899 | Germany | 56 soldiers became ill after consuming cooked potatoes. | 0.24 | 3.4 - 5.1 | [2][4] |
| 1918 | Scotland | 61 people were poisoned, resulting in the death of a five-year-old. | 0.41 | Not specified | [1] |
| 1959 | United Kingdom | Four family members exhibited symptoms after eating baked potatoes. | 0.5 | 1.25 - 3.2 | [1][4] |
| 1979 | United Kingdom | 78 schoolboys became ill after eating improperly stored potatoes. | 0.25 - 0.3 | ~1.4 - 1.6 | [1][4] |
| 1984 | Canada | 61 schoolchildren and teachers showed symptoms after consuming baked potatoes. | 0.5 | ~2.5 | [1][4] |
Based on such incidents, the toxic dose of total glycoalkaloids in humans is estimated to be greater than 1 to 3 mg/kg of body weight, with a potentially lethal dose being 3 to 6 mg/kg.[1][4]
Table 3: α-Solanine Concentration in Potato Tubers under Various Conditions
| Potato Variety | Cultivation System | Average α-Solanine Concentration (mg/100g fresh tuber) | Reference |
| Aladdin | Conventional | 1.19 | [9] |
| Aladdin | Organic | 0.62 | [9] |
| Aladdin | Natural | 1.62 | [9] |
| Mona Lisa | Conventional | 1.35 | [9] |
| Mona Lisa | Organic | 1.40 | [9] |
| Mona Lisa | Natural | 0.59 | [9] |
Experimental Protocols
The methodologies for isolating and quantifying α-solanine have evolved significantly since its discovery.
Historical Isolation Methodology (Circa 19th and early 20th Century)
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Maceration and Acidic Extraction : The plant material (e.g., potato leaves or berries) would be crushed and soaked in an acidic aqueous solution (e.g., water with sulfuric or hydrochloric acid). This protonates the nitrogen in the alkaloid, forming a salt that is soluble in water.
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Filtration : The solid plant material would be filtered out, leaving an aqueous solution of the alkaloid salt.
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Basification and Precipitation : A base (e.g., ammonia) would be added to the filtrate to deprotonate the alkaloid, causing it to precipitate out of the solution.
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Solvent Extraction : The precipitated crude alkaloid would then be dissolved in an organic solvent.
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Crystallization : The solvent would be evaporated to yield the crystalline alkaloid. This process would have yielded a mixture of glycoalkaloids, referred to as "solanine."
Modern Extraction and Quantification Protocol: HPTLC-Densitometry
A modern, validated method for the quantification of α-solanine and α-chaconine is High-Performance Thin-Layer Chromatography (HPTLC) with densitometry.[10][11]
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Sample Preparation and Extraction :
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Dehydrate potato samples.
-
Extract α-solanine and α-chaconine from the dehydrated potato material using a boiling solution of methanol (B129727) and acetic acid (95:5, v/v).
-
-
Chromatographic Separation :
-
Apply the extracts to a Silica Gel 60 F254 HPTLC plate.
-
Develop the plate vertically in a saturated chamber with a mobile phase consisting of dichloromethane, methanol, water, and concentrated ammonium (B1175870) hydroxide (B78521) (70:30:4:0.4, v/v/v/v) to a distance of 85 mm.
-
-
Detection and Quantification :
-
After development, dry the plate and immerse it in a modified Carr-Price reagent (20% antimony trichloride (B1173362) in chloroform).
-
Heat the plate at 110°C for 10 minutes.
-
Perform densitometric quantification via reflectance scanning at a wavelength of 507 nm.
-
Calculate the concentration of α-solanine by comparing the peak area to that of a known standard.
-
Modern Extraction and Quantification Protocol: UPLC-MS/MS
A highly sensitive and specific method for the determination of α-solanine is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), often utilizing a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction method.[12][13]
-
Sample Preparation (QuEChERS) :
-
Homogenize the potato sample.
-
Extract the analytes with acidified acetonitrile.
-
Induce liquid-liquid partitioning by adding anhydrous magnesium sulfate (B86663) and sodium acetate.
-
Centrifuge and collect the supernatant for analysis without further cleanup.
-
-
UPLC-MS/MS Analysis :
-
Chromatography : Perform separation on a C18 column with a gradient elution using mobile phases such as water with formic acid and methanol or acetonitrile.
-
Mass Spectrometry : Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Detection : Monitor the specific mass transition for α-solanine (e.g., m/z 868.4 → 398.3) in Multiple Reaction Monitoring (MRM) mode for quantification.
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Signaling Pathways and Mechanisms of Action
Recent research has focused on the potential therapeutic applications of α-solanine, particularly its anticancer properties. These studies have elucidated several key signaling pathways through which α-solanine exerts its effects.
Inhibition of the Akt/mTOR Pathway
α-Solanine has been shown to induce autophagy and apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[14] This pathway is a central regulator of cell growth, proliferation, and survival.
Caption: α-Solanine inhibits the Akt/mTOR signaling pathway.
By inhibiting the phosphorylation and activation of Akt, α-solanine prevents the subsequent activation of mTORC1.[14] This leads to the de-inhibition of autophagy and the inhibition of downstream targets like 4E-BP1, which in turn suppresses protein synthesis and cell growth.
Induction of Apoptosis
α-Solanine induces apoptosis (programmed cell death) in cancer cells through multiple mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of apoptosis-related proteins.[15][16]
Caption: α-Solanine induces apoptosis via mitochondrial pathways.
α-Solanine exposure leads to an increase in intracellular ROS, which can cause mitochondrial dysfunction.[15] Concurrently, it downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[16] This shift in the Bax/Bcl-2 ratio further compromises mitochondrial integrity, leading to the release of cytochrome c and the subsequent activation of caspases, which are the executioners of apoptosis.
References
- 1. Solanine - Wikipedia [en.wikipedia.org]
- 2. smithsonianmag.com [smithsonianmag.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. 764. Solanine and chaconine (WHO Food Additives Series 30) [inchem.org]
- 5. Solanine Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. dikmatech.com [dikmatech.com]
- 13. CN102866219A - Method for extracting and detecting alpha-solanine in potato - Google Patents [patents.google.com]
- 14. α-Solanine induces ROS-mediated autophagy through activation of endoplasmic reticulum stress and inhibition of Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scialert.net [scialert.net]
- 16. researchgate.net [researchgate.net]
